molecular formula C11H17Cl3F3N3 B2700139 N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride CAS No. 1774898-81-5

N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride

Cat. No.: B2700139
CAS No.: 1774898-81-5
M. Wt: 354.62
InChI Key: PYTDLNXSHGOJPF-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride” is a chemical compound with the molecular formula C11H17Cl3F3N3. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also contains a pyridine ring, which is an aromatic six-membered ring containing one nitrogen atom. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar amine and pyridine groups suggest that this compound would have some degree of water solubility. The trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .

Scientific Research Applications

Organic Synthesis Applications

N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride serves as a versatile precursor in the synthesis of complex heterocyclic compounds. For instance, Peixoto et al. (2010) demonstrated its utility in the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which are crucial for the synthesis of nicotine and its analogs. This process showcases the compound's applicability in creating structurally diverse molecules for further chemical exploration and potential pharmaceutical development (Peixoto et al., 2010).

Pharmacological Research

In pharmacological contexts, the chemical serves as a foundational structure for the development of novel compounds with potential therapeutic applications. Johnson et al. (2002) explored its use in the asymmetric synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, highlighting the enantioselective synthesis techniques that yield compounds for drug discovery. These methodologies are critical for the production of molecules with high specificity and efficacy in treating various diseases (Johnson et al., 2002).

Material Science

In material science, derivatives of this compound are investigated for their unique properties and applications. For example, research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine, illustrates the compound's relevance in developing materials with specific optical characteristics. These findings are crucial for creating advanced materials for electronics, photonics, and related fields (Palion-Gazda et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the intended target or biological activity of this compound, it’s not possible to provide a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

Properties

IUPAC Name

N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;;/h1-2,7,9,15H,3-6H2,(H,16,17);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTDLNXSHGOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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